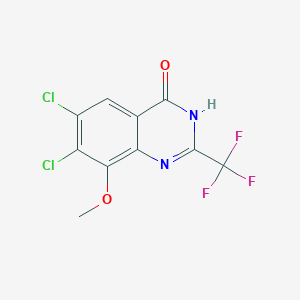
6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of chlorine, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize the production output.
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Research has shown potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-dichloro-2-(trifluoromethyl)-3H-quinazolin-4-one: Lacks the methoxy group, which may affect its biological activity.
8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one: Lacks the chlorine atoms, potentially altering its reactivity and applications.
6,7-dichloro-8-methoxy-3H-quinazolin-4-one: Does not have the trifluoromethyl group, which can influence its chemical properties.
Uniqueness
6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one stands out due to the presence of all three substituents (chlorine, methoxy, and trifluoromethyl groups), which collectively contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C10H5Cl2F3N2O2 |
|---|---|
Molecular Weight |
313.06 g/mol |
IUPAC Name |
6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H5Cl2F3N2O2/c1-19-7-5(12)4(11)2-3-6(7)16-9(10(13,14)15)17-8(3)18/h2H,1H3,(H,16,17,18) |
InChI Key |
ZYMGQAUXLYNVKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1Cl)Cl)C(=O)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















